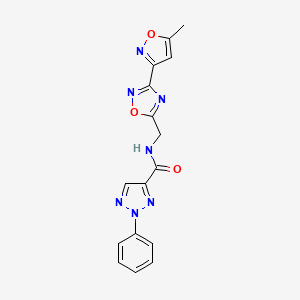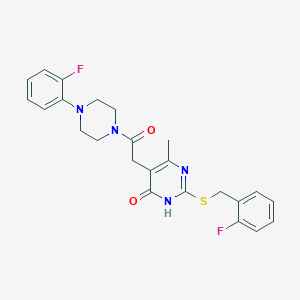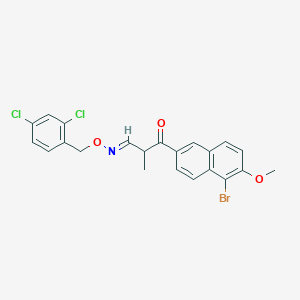
3-(5-bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,4-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C22H18BrCl2NO3 and its molecular weight is 495.19. The purity is usually 95%.
BenchChem offers high-quality 3-(5-bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,4-dichlorobenzyl)oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,4-dichlorobenzyl)oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticonvulsant/Antimicrobial Activities
Oxime and oxime ether derivatives, related to the structural framework of 3-(5-bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,4-dichlorobenzyl)oxime, have been synthesized for potential anticonvulsant and antimicrobial applications. These compounds were evaluated for their efficacy in treating convulsions and infections, demonstrating varying levels of activity based on their chemical substitutions. The anticonvulsant activity was assessed through maximal electroshock and subcutaneous metrazole tests, while antimicrobial effectiveness was gauged using microdilution methods against pathogens like S. aureus, E. coli, and C. albicans. Some derivatives exhibited significant biological activities, suggesting their potential for further development as therapeutic agents (Karakurt et al., 2006).
Anticancer Potential
A novel naphthyridine derivative has shown promise in treating human malignant melanoma by inducing necroptosis at low concentrations and apoptosis at high concentrations. This bifunctional approach to cancer therapy, depending on the dosage, offers a versatile strategy for targeting cancer cells. The ability to induce cell death through different pathways highlights the compound's potential as a flexible and effective anticancer agent (Kong et al., 2018).
Environmental and Synthetic Chemistry
Research into the synthesis of certain naphthol derivatives, including processes related to 3-(5-bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,4-dichlorobenzyl)oxime, reveals their significance in the production of non-steroidal anti-inflammatory drugs and as intermediates in various chemical syntheses. These studies shed light on environmentally friendly synthetic methods and the potential for developing new pharmaceuticals and materials with improved properties (Xu & He, 2010).
Eigenschaften
IUPAC Name |
(3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-[(2,4-dichlorophenyl)methoxyimino]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrCl2NO3/c1-13(11-26-29-12-16-3-6-17(24)10-19(16)25)22(27)15-4-7-18-14(9-15)5-8-20(28-2)21(18)23/h3-11,13H,12H2,1-2H3/b26-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZCQQOLZCPSHC-KBKYJPHKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=NOCC1=C(C=C(C=C1)Cl)Cl)C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=N/OCC1=C(C=C(C=C1)Cl)Cl)C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,4-dichlorobenzyl)oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

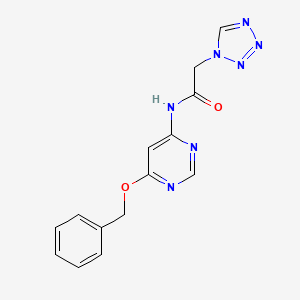
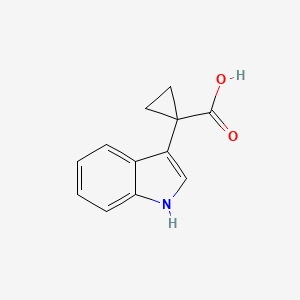
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2960691.png)
![N-(3,4-difluorophenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2960692.png)

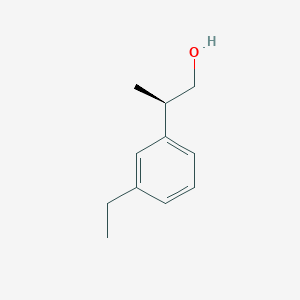
![7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2960698.png)
![methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2960699.png)
![6-Cyclopentyl-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2960701.png)
![1-(4-Fluorophenyl)-3-[5-[(4-fluorophenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea](/img/structure/B2960704.png)
